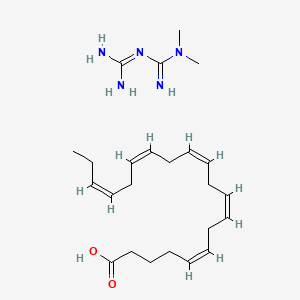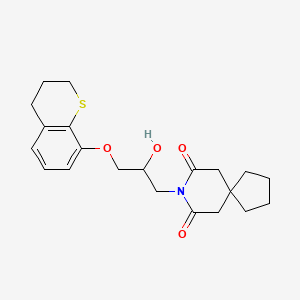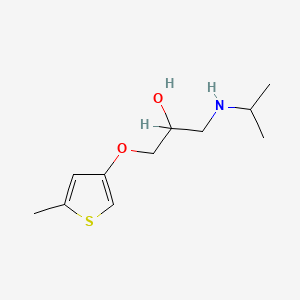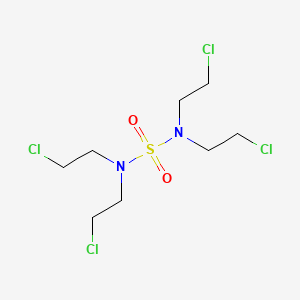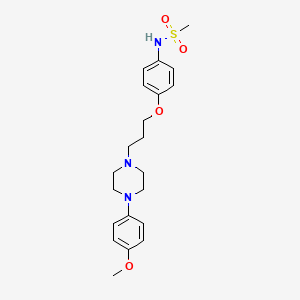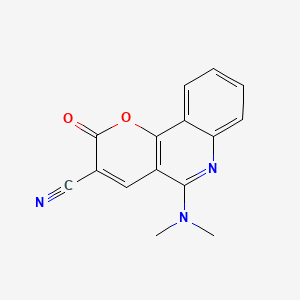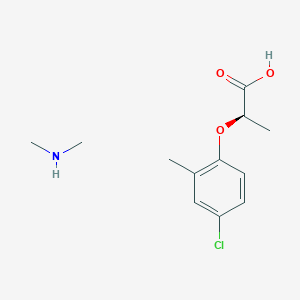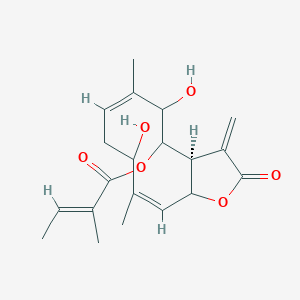
Zoapatanolide A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Zoapatanolide A can be synthesized through a series of chemical reactions starting from simpler organic compounds. The synthetic route typically involves the formation of a lactone ring, which is a characteristic feature of sesquiterpene lactones. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to facilitate the formation of the desired product .
Industrial Production Methods: The extraction process involves isolating the compound from the leaves of Montanoa tomentosa using solvents and purification techniques such as chromatography .
Análisis De Reacciones Químicas
Types of Reactions: Zoapatanolide A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Aplicaciones Científicas De Investigación
Zoapatanolide A has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying sesquiterpene lactones and their chemical properties.
Biology: Investigated for its biological activities, including its potential as an anti-inflammatory and anticancer agent.
Medicine: Explored for its oxytocic properties, which can stimulate uterine contractions and potentially aid in childbirth.
Mecanismo De Acción
The mechanism of action of Zoapatanolide A involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to and modulating the activity of certain enzymes and receptors involved in inflammation and cell proliferation. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may inhibit the activity of pro-inflammatory enzymes and promote apoptosis in cancer cells .
Comparación Con Compuestos Similares
Zoapatanolide A can be compared with other sesquiterpene lactones, such as:
Zoapatanolide B: Another sesquiterpene lactone isolated from Montanoa tomentosa, with similar chemical properties but distinct biological activities.
Tomentosin: A sesquiterpene lactone with anti-inflammatory properties, also isolated from Montanoa tomentosa.
Leucanthanolide: A novel sesquiterpene lactone from Montanoa leucantha, with unique structural features and biological activities
Propiedades
Número CAS |
84886-38-4 |
|---|---|
Fórmula molecular |
C20H26O6 |
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
[(3aS,6Z,10Z)-5,9-dihydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C20H26O6/c1-6-10(2)19(23)26-18-16-13(5)20(24)25-15(16)9-12(4)14(21)8-7-11(3)17(18)22/h6-7,9,14-18,21-22H,5,8H2,1-4H3/b10-6+,11-7-,12-9-/t14?,15?,16-,17?,18?/m0/s1 |
Clave InChI |
BXFQVBKJGJTIAT-CGSFVSGYSA-N |
SMILES isomérico |
C/C=C(\C)/C(=O)OC1[C@@H]2C(/C=C(\C(C/C=C(\C1O)/C)O)/C)OC(=O)C2=C |
SMILES canónico |
CC=C(C)C(=O)OC1C2C(C=C(C(CC=C(C1O)C)O)C)OC(=O)C2=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


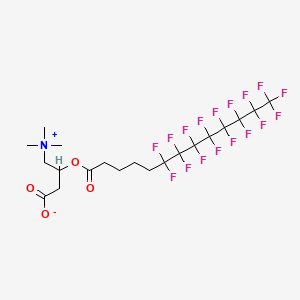
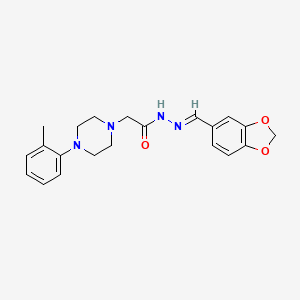
![2-[5-[(1S)-1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]tetrazol-1-yl]ethyl N-(4-hydroxybutyl)carbamate;phosphoric acid](/img/structure/B12746636.png)
